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molecular formula C6H4BrF3N2O B3267311 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 447402-02-0

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No. B3267311
M. Wt: 257.01 g/mol
InChI Key: PNZXJYMLKBWYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07833939B2

Procedure details

16.7 ml of sodium methoxide (a 28% methanol solution, 86.4 mmoles) was added, at room temperature, to a solution of 21.5 g (82.2 mmoles) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine dissolved in 100 ml of methanol. The mixture was stirred to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was subjected to vacuum distillation to remove the solvent contained therein. The residue was poured into water, followed by extraction with chloroform. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was washed with n-hexane to obtain 19.2 g (yield: 91.0%) of 5-bromo-4-methoxy-6-trifluoromethylpyrimidine.
Name
sodium methoxide
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[C:6](Cl)=[N:7][CH:8]=[N:9][C:10]=1[C:11]([F:14])([F:13])[F:12]>CO>[Br:4][C:5]1[C:6]([O:2][CH3:1])=[N:7][CH:8]=[N:9][C:10]=1[C:11]([F:14])([F:13])[F:12] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
16.7 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC=1C(=NC=NC1C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
CUSTOM
Type
CUSTOM
Details
After confirmation of the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=NC1C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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